molecular formula C8H5ClN2O2 B11820214 5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime

5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime

Cat. No.: B11820214
M. Wt: 196.59 g/mol
InChI Key: WZEYFHXRDKABGA-UHFFFAOYSA-N
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Description

5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime is a chemical compound with the molecular formula C8H5ClN2O2 It is a derivative of benzo[d]oxazole, featuring a chlorine atom at the 5-position and an oxime group at the 2-carbaldehyde position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime typically involves the following steps:

    Starting Material: The synthesis begins with 5-chlorobenzo[d]oxazole-2-carbaldehyde.

    Oxime Formation: The aldehyde group in 5-chlorobenzo[d]oxazole-2-carbaldehyde is converted to an oxime group through a reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted benzo[d]oxazole derivatives.

Scientific Research Applications

5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Chlorobenzo[d]oxazole-2-carbaldehyde: The parent compound without the oxime group.

    5-Bromobenzo[d]oxazole-2-carbaldehyde oxime: Similar structure with a bromine atom instead of chlorine.

    5-Methylbenzo[d]oxazole-2-carbaldehyde oxime: Similar structure with a methyl group instead of chlorine.

Uniqueness

5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime is unique due to the presence of both the chlorine atom and the oxime group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(5-chloro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-7-6(3-5)11-8(13-7)4-10-12/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEYFHXRDKABGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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